molecular formula C16H11BrO2 B14672013 6-(Bromomethyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 50400-51-6

6-(Bromomethyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14672013
CAS No.: 50400-51-6
M. Wt: 315.16 g/mol
InChI Key: DYVROXPBQHJZIN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavonoid derivative based on the 2-phenyl-4H-1-benzopyran-4-one (flavone) backbone. Flavonoids are polyphenolic compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in its bromomethyl (-CH2Br) substituent at position 6 of the benzopyranone ring and a phenyl group at position 2 (Figure 1). The bromomethyl group enhances its reactivity, making it a versatile intermediate for further alkylation or coupling reactions in medicinal chemistry and materials science.

Properties

CAS No.

50400-51-6

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

6-(bromomethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C16H11BrO2/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

DYVROXPBQHJZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 6-methyl-2-phenyl-4H-chromen-4-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the substitution of the methyl group with a bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(bromomethyl)-2-phenyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chromenone core can also interact with various receptors, modulating their activity and affecting signal transduction pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Flavone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-CH2Br, 2-Ph 315.16 Alkylating agent, intermediate
2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one 6-CH3, 2-(4-BrPh) 315.16 Crystallographic studies
6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 6-Br, 2-(4-OCH3Ph) 331.16 Enhanced solubility
2-(4-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one 5,7-OH, 2-(4-BrPh) 345.15 Antioxidant, hydrogen bonding
Ficine 8-(pyrrolidinyl), 5,7-OH 337.35 Natural flavoalkaloid

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